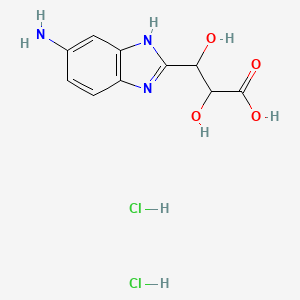
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride
Vue d'ensemble
Description
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride, also known as BPA, is a chemical compound that has gained significant interest in various fields of research and industry. It is a biochemical used for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C10H13Cl2N3O2. The molecular weight is 278.13 g/mol. For a more detailed structural analysis, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Applications De Recherche Scientifique
Antimicrobial Activity
The benzoimidazole moiety, closely related to 3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride, demonstrates significant antimicrobial activities. Research has shown its effectiveness against various gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeuroginosa), and fungi (e.g., Candida albicans, Aspergillus niger) (Abd El-Meguid, 2014).
Antihypertensive Activity
Benzimidazole derivatives have shown potential in antihypertensive applications. For instance, certain derivatives synthesized for this purpose exhibited potent hypertensive effects and were evaluated using various methods, including antihypertensive activity screening (Sharma, Kohli, & Sharma, 2010).
Fluorescence Applications
In the field of fluorescence, benzimidazole derivatives are used to develop complexes for various applications. These compounds exhibit different coordination geometries and are characterized by multiple spectroscopic techniques (Wei, Babich, Ouellette, & Zubieta, 2006).
NMDA Antagonism
Benzimidazole-spaced phosphono-alpha-amino acids demonstrate potent and selective NMDA antagonistic activity, suggesting potential as neuroprotective agents. These compounds were evaluated both in vitro and in vivo for their effects on the NMDA receptor complex (Baudy et al., 2001).
Orientations Futures
Propriétés
IUPAC Name |
3-(6-amino-1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4.2ClH/c11-4-1-2-5-6(3-4)13-9(12-5)7(14)8(15)10(16)17;;/h1-3,7-8,14-15H,11H2,(H,12,13)(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZKJIANXSPWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(C(C(=O)O)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(tert-Butyl)phenyl]piperidine hydrochloride](/img/structure/B1391232.png)




![2-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1391243.png)

![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)
![3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1391248.png)
